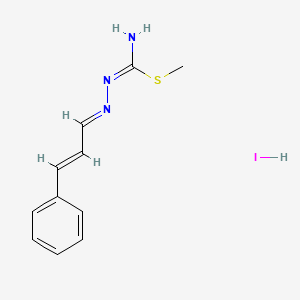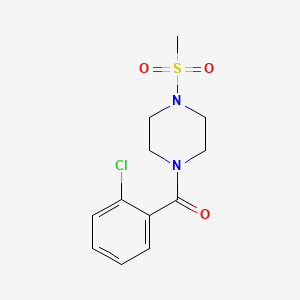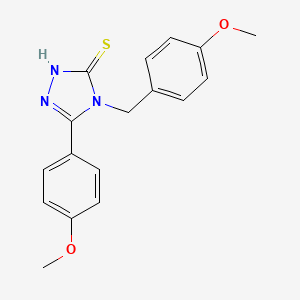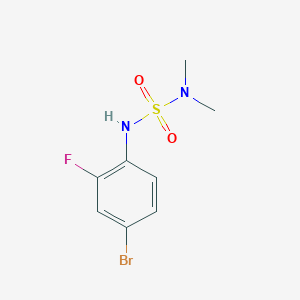
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, also known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiosemicarbazide and has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit antioxidant and anti-inflammatory activity. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its potent activity against cancer cells and microbes. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide.
Zukünftige Richtungen
There are several future directions for research on methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. One area of research is the development of new anticancer agents based on the structure of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. Researchers are also exploring the potential use of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, as well as its potential applications in drug delivery and imaging.
Synthesemethoden
The synthesis of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide involves the reaction between thiosemicarbazide and cinnamaldehyde in the presence of methyl iodide. The reaction proceeds through a condensation reaction, resulting in the formation of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCIAZETCDSDR-IMULGZAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC=CC1=CC=CC=C1)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)

